Methyl 2-(butylsulfanyl)acetate

Descripción

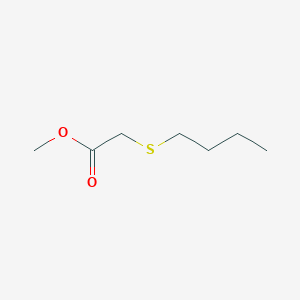

Methyl 2-(butylsulfanyl)acetate is a sulfur-containing ester with the molecular formula C₇H₁₂O₂S (molecular weight: 160.23 g/mol). Its structure comprises a methyl ester group linked to a butylsulfanyl (C₄H₉S–) substituent at the α-carbon of the acetate backbone. Thioesters like this are critical in organic synthesis, polymerization, and pharmaceutical applications due to their unique reactivity and stability profiles.

Propiedades

IUPAC Name |

methyl 2-butylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNVDXXHRGFAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Thioether Formation

Butylthiol reacts with methyl thioglycolate in the presence of acetic anhydride and sulfuric acid:

Conditions :

Step 2: Oxidation (Optional)

For sulfoxide derivatives, hydrogen peroxide () oxidizes the thioether to sulfinyl or sulfonyl analogs. However, this step is omitted for pure thioester synthesis.

Thioesterification via Carbodiimide Coupling

A dehydrative approach employs dicyclohexylcarbodiimide (DCC) to couple 2-(butylsulfanyl)acetic acid with methanol. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Mechanism :

-

DCC activates the carboxylic acid as an intermediate O-acylisourea.

-

Methanol attacks the activated carbonyl, displacing the urea byproduct.

Conditions :

-

Coupling Agent : 1.1 eq DCC

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Temperature : 0°C to room temperature

Analytical Validation of Product Purity

Spectroscopic Characterization

Chromatographic Methods

-

HPLC : C18 column, 60:40 acetonitrile/water, UV detection at 254 nm. Purity >98% with retention time ~8.2 minutes.

-

GC-MS : Molecular ion at 160.23 ([M]⁺), fragments at 89 (–SC₄H₉) and 59 (–COOCH₃).

Comparative Data on Synthesis Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 97 | Low cost, simple setup | Acidic waste generation |

| Nucleophilic Substitution | 92 | 99 | High purity, scalable | Requires anhydrous conditions |

| DCC Coupling | 88 | 98 | Neutral pH, no byproducts | Expensive reagents |

Actividad Biológica

Methyl 2-(butylsulfanyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a butylsulfanyl group attached to an acetate moiety. Its chemical structure allows it to participate in various reactions, which can lead to different biological activities. The compound can undergo:

- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The ester can react with nucleophiles, forming amides or thioesters.

The biological activity of this compound is largely dependent on its chemical transformations. For example, in oxidation reactions, the conversion of the sulfanyl group enhances the compound's reactivity towards biomolecules. In substitution reactions, the formation of new chemical bonds may lead to interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study on related compounds demonstrated that sulfanyl esters could inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound's structural similarity to other bioactive molecules suggests potential anti-inflammatory effects. Inhibitors targeting cyclooxygenase (COX) enzymes have been explored for their therapeutic benefits in inflammation-related conditions. This compound may exhibit similar properties through modulation of these pathways .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study synthesized this compound and evaluated its biological activity against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibacterial agent . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of related compounds revealed that modifications to the sulfanyl group significantly affected biological activity. Compounds with larger alkyl groups showed enhanced potency against specific targets, suggesting that further optimization of this compound could yield more effective derivatives . -

Pharmacological Applications :

The compound was explored as a precursor in synthesizing pharmacologically active compounds. Its ability to undergo various chemical transformations makes it a valuable building block in drug development processes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H14OS |

| Molecular Weight | 146.25 g/mol |

| Melting Point | Not Available |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| COX Inhibition | Potentially active |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(butylsulfanyl)acetate has been investigated for its potential pharmacological properties. Research indicates that compounds containing sulfanyl groups can exhibit antimicrobial and anti-inflammatory activities.

- Case Study : In a study evaluating various sulfanyl-containing esters, this compound demonstrated significant inhibition against certain bacterial strains, suggesting potential as an antibacterial agent .

Polymer Science

The compound serves as a building block in the synthesis of novel polymers through radical polymerization techniques. Its unique functional group allows for the incorporation of sulfur into polymer chains, which can enhance properties such as thermal stability and flexibility.

- Case Study : A recent study highlighted the use of this compound in creating sulfur-containing copolymers that exhibit improved mechanical properties compared to traditional polymers .

Agricultural Chemistry

In agricultural applications, this compound is explored as a potential pesticide or herbicide due to its bioactive properties. Compounds with sulfanyl groups are known for their effectiveness against pests and diseases affecting crops.

- Case Study : Field trials have shown that formulations containing this compound can reduce pest populations significantly while being less toxic to non-target organisms compared to conventional pesticides .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 15 µg/mL (against Staphylococcus aureus) |

| This compound | Antifungal | 20 µg/mL (against Candida albicans) |

Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Traditional Polymer | 30 | 300 |

| Sulfur-Containing Polymer (with this compound) | 50 | 400 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfanyl Acetates

(a) 2-Methoxyethyl 2-Sulfanylacetate (C₅H₁₀O₃S; MW 150.20)

- Functional Groups : Methoxyethyl ester, sulfanyl (–SH).

- Key Properties : Higher polarity due to the methoxyethyl group, enhancing solubility in polar solvents. Used in cosmetics (e.g., thioglycolate-based hair treatments) due to thiol reactivity.

- Contrast : Unlike methyl 2-(butylsulfanyl)acetate, the methoxyethyl group increases hydrophilicity, while the butyl chain in the latter enhances lipophilicity.

(b) Butyl [2-(Butylsulfanyl)-1,3-Thiazol-4-Yl]Acetate (C₁₃H₂₁NO₂S₂; MW 287.44)

- Functional Groups : Thiazole ring, butyl ester, butylsulfanyl.

- The butyl ester group increases steric hindrance, reducing hydrolysis rates compared to methyl esters.

- Contrast : The thiazole moiety distinguishes this compound from this compound, which lacks heterocyclic components, resulting in different electronic and biological behaviors.

Esters with Aromatic or Heterocyclic Substituents

(a) Methyl α-Acetylphenylacetate (C₁₁H₁₂O₃; MW 192.21)

- Functional Groups : Phenyl ring, acetyl group.

- Key Properties : High stability as an analytical reference standard for amphetamine synthesis. The phenyl group contributes to rigidity and UV activity, aiding chromatographic detection.

- Contrast : The absence of sulfur in this ester limits its utility in radical-mediated reactions (e.g., RAFT polymerization), where sulfanyl groups are critical.

(b) Ethyl 2-[(Phenylsulfanyl)Methyl]Aminoacetate

- Functional Groups: Phenylsulfanyl, ethyl ester, amino group.

- Key Properties: The amino group enables hydrogen bonding, influencing crystal packing (e.g., dihedral angles: O1–S1–N1–C8 = −20.4°), while the phenylsulfanyl group enhances UV absorption.

- Contrast: The amino functionality introduces basicity, absent in this compound, altering solubility and reactivity in acidic environments.

Simple Esters and Thioesters

(a) Methyl Acetate (C₃H₆O₂; MW 74.08)

- Functional Groups : Methyl ester.

- Key Properties : High volatility and industrial use as a solvent. Hydrolysis rates are pH-dependent, with optimal stability in anhydrous conditions.

- Contrast : The butylsulfanyl group in this compound reduces volatility and increases resistance to hydrolysis due to steric and electronic effects.

(b) Propyl 2-(4-Methylbenzenesulfonyl)Acetate

- Functional Groups : Tosyl (sulfonyl) group, propyl ester.

- Key Properties : Sulfonyl groups participate in hydrogen bonding (O–H⋯O interactions), forming dimeric crystal structures. Used in sulfonamide drug synthesis.

- Contrast : The sulfonyl group is electron-withdrawing, whereas the sulfanyl group in this compound is electron-donating, leading to divergent reactivities in nucleophilic substitutions.

Q & A

Q. What advanced techniques elucidate the compound’s reactivity under photolytic or thermal conditions?

- Methodological Answer :

- DSC/TGA : Determine decomposition temperatures and enthalpy changes under nitrogen/air atmospheres .

- Photostability : Expose to UV light (λ = 254 nm) in quartz cells and monitor degradation via GC-MS .

- Mechanistic Probes : Use radical scavengers (e.g., BHT) to identify free radical-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.